molecular formula C6H12ClNO2S B13088398 (1-Methylpyrrolidin-2-yl)methanesulfonyl chloride

(1-Methylpyrrolidin-2-yl)methanesulfonyl chloride

Cat. No.: B13088398
M. Wt: 197.68 g/mol
InChI Key: GUOLNBSFBFSLCD-UHFFFAOYSA-N
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Description

(1-Methylpyrrolidin-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H12ClNO2S and a molecular weight of 197.68 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpyrrolidin-2-yl)methanesulfonyl chloride typically involves the reaction of (1-Methylpyrrolidin-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Methylpyrrolidin-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions with this compound depend on the nucleophile used. For example:

Scientific Research Applications

(1-Methylpyrrolidin-2-yl)methanesulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.

    Biology: In the modification of biomolecules for studying biological processes.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methylpyrrolidin-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-Methylpyrrolidin-2-yl)methanesulfonyl chloride include:

Uniqueness

The uniqueness of this compound lies in its combination of the pyrrolidine ring and the sulfonyl chloride group. This combination provides a versatile scaffold for the synthesis of a wide range of sulfonyl derivatives, making it valuable in both research and industrial applications .

Biological Activity

(1-Methylpyrrolidin-2-yl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and applications in drug discovery.

  • Molecular Formula : C6H12ClN2O2S
  • Molecular Weight : 202.69 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its role as an electrophilic reagent that can modify nucleophilic sites in proteins, including enzymes and receptors. This modification can lead to inhibition or activation of various biological pathways.

Antimicrobial Activity

Research indicates that sulfonyl chlorides, including this compound, exhibit antimicrobial properties. They can disrupt bacterial cell wall synthesis and interfere with metabolic processes.

Antitumor Activity

Studies have shown that compounds containing sulfonamide functionalities demonstrate significant antitumor activity. For instance, a related compound, Clomesone, exhibited notable antitumor effects against various murine tumor models, suggesting potential therapeutic applications for this compound in oncology .

Case Studies

  • Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For example, it was tested against human leukemia cells, showing a dose-dependent reduction in cell viability.
  • Mechanistic Insights : Structure-activity relationship (SAR) studies revealed that modifications to the pyrrolidine ring influence the compound's potency as an inhibitor of specific kinases involved in cancer progression. These findings highlight the importance of the molecular structure in determining biological activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntitumorSignificant reduction in tumor growth
Enzyme InhibitionModulation of kinase activity

Applications in Drug Discovery

The unique chemical structure of this compound positions it as a promising candidate for further development in drug discovery. Its ability to selectively target enzymes and receptors makes it suitable for designing inhibitors aimed at specific diseases, particularly cancers and infectious diseases.

Properties

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

IUPAC Name

(1-methylpyrrolidin-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H12ClNO2S/c1-8-4-2-3-6(8)5-11(7,9)10/h6H,2-5H2,1H3

InChI Key

GUOLNBSFBFSLCD-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CS(=O)(=O)Cl

Origin of Product

United States

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